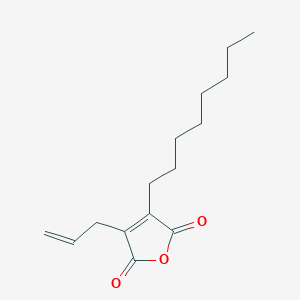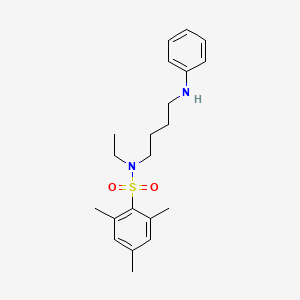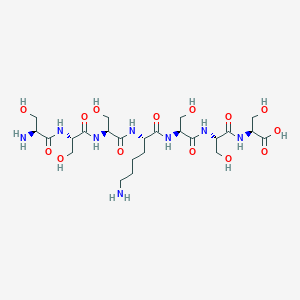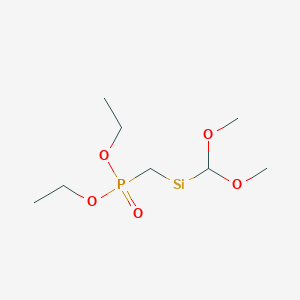![molecular formula C21H18N2O7 B14214961 3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- is a complex organic compound with the molecular formula C21H18N2O7 and a molecular weight of 410.4 g/mol. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to form 5-substituted 3-isoxazolols . This process is mediated by hydrochloric acid and avoids the formation of any 5-isoxazolone byproduct. The N,O-diBoc-protected β-keto hydroxamic acids are obtained through a versatile three-step procedure from carboxylic acid derivatives .
Chemical Reactions Analysis
3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized isoxazole derivatives with significant biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- include 5-Amino-3-methyl-4-isoxazolecarboxylic acid and Isoxazole-3-carboxylic acid . These compounds share the isoxazole core structure but differ in their substituents and functional groups. The unique combination of functional groups in 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H18N2O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-amino-5-[3-[(E)-3-(3-hydroxy-2-methoxycarbonylphenoxy)prop-1-enyl]phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C21H18N2O7/c1-28-21(27)16-14(24)8-3-9-15(16)29-10-4-6-12-5-2-7-13(11-12)19-17(22)18(20(25)26)23-30-19/h2-9,11,24H,10,22H2,1H3,(H,25,26)/b6-4+ |
InChI Key |
YTVRHCPRVOWGNG-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1OC/C=C/C2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OCC=CC2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


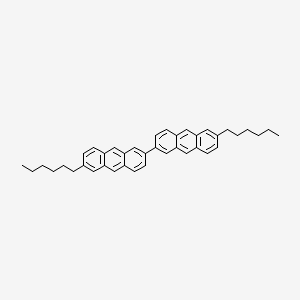

![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
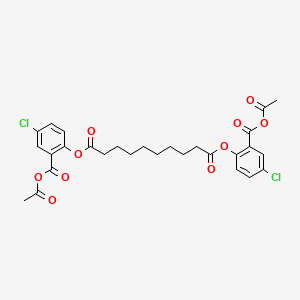
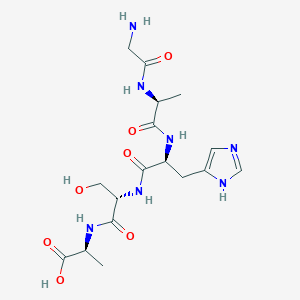

![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
